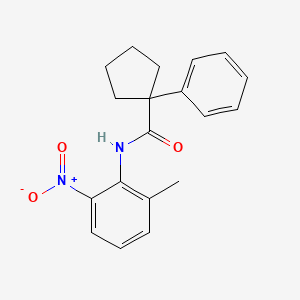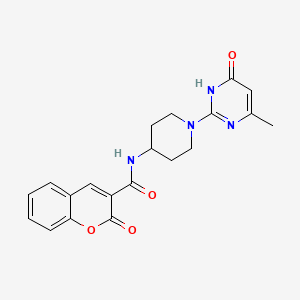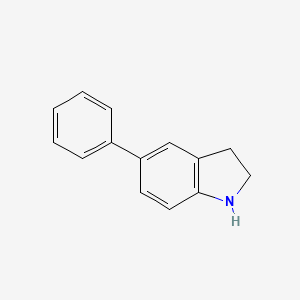
5-phenyl-2,3-dihydro-1H-indole
Vue d'ensemble
Description
5-phenyl-2,3-dihydro-1H-indole is a chemical compound with the CAS Number: 104636-54-6 . It has a molecular weight of 195.26 . The IUPAC name for this compound is 5-phenylindoline .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis
The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . Indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .Physical And Chemical Properties Analysis
The physical form of 5-phenyl-2,3-dihydro-1H-indole is oil . It is stored at room temperature .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including 5-phenyl-2,3-dihydro-1H-indole, have shown promising antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory properties . The indole scaffold binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for anti-inflammatory treatments .
Anticancer Applications
Indole derivatives have been applied in the treatment of cancer cells . The biological activity of these compounds has attracted increasing attention in recent years due to their potential in cancer treatment .
Antioxidant Properties
Indole derivatives also exhibit antioxidant activities . This property makes them valuable in the development of treatments for diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . They have been found to be effective against a variety of microbial strains, making them potential candidates for the development of new antimicrobial drugs .
Inhibition of RIPK1
A specific compound, 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d], has been found to potently inhibit RIPK1 . This compound could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Inhibition of PDGFR, FGFR, and VEGFR
Indole derivatives have been found to inhibit PDGFR, FGFR, and VEGFR . These receptors promote fibroblast proliferation, migration, and transformation, and their inhibition forms the basis for the usage of indole derivatives in the treatment of idiopathic pulmonary fibrosis (IPF) .
Antidiabetic Properties
Indole derivatives have shown antidiabetic properties . They have been found to be effective in the treatment of diabetes, making them potential candidates for the development of new antidiabetic drugs .
Mécanisme D'action
Target of Action
The primary targets of 5-phenyl-2,3-dihydro-1H-indole It’s known that indole derivatives, which include 5-phenyl-2,3-dihydro-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of 5-phenyl-2,3-dihydro-1H-indole For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
The specific biochemical pathways affected by 5-phenyl-2,3-dihydro-1H-indole Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 5-phenyl-2,3-dihydro-1H-indole Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the effects of 5-phenyl-2,3-dihydro-1h-indole at the molecular and cellular level would be diverse .
Safety and Hazards
The safety information for 5-phenyl-2,3-dihydro-1H-indole includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This has led researchers to synthesize various scaffolds of indole for screening different pharmacological activities .
Propriétés
IUPAC Name |
5-phenyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-14/h1-7,10,15H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLWHHHZQLDXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104636-54-6 | |
| Record name | 5-phenyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

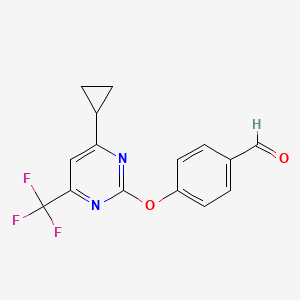
![2-[2-(4-Nitrophenoxy)ethoxy]ethanamine](/img/structure/B2630342.png)
![1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2630345.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2630347.png)
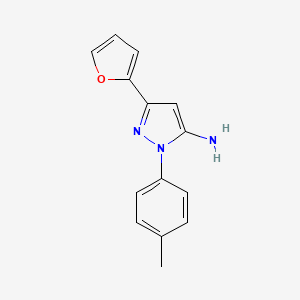

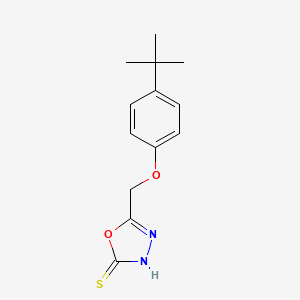
![1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B2630355.png)

![2-[2-(Phenylmethoxycarbonylamino)pyridin-4-yl]acetic acid](/img/structure/B2630359.png)
![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2630360.png)
